2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride (TFA-AMT) is a synthetic compound that is used in laboratory experiments and scientific research. It is a small molecule that has a variety of applications due to its unique chemical structure and properties. This article will discuss the synthesis method of TFA-AMT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has a variety of applications in scientific research. It is used as a reagent in a range of biochemical and analytical procedures. For example, it is used as a catalyst in the synthesis of various organic compounds. It is also used as a ligand in protein purification and chromatography. Additionally, it is used in the synthesis of peptides, nucleotides, and other biologically active compounds.
Mechanism Of Action
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride acts as an acid-base catalyst in biochemical reactions. It is able to protonate and deprotonate a variety of functional groups, thus allowing for the formation of new bonds and the rearrangement of existing bonds. This mechanism of action is the basis for its use as a catalyst in a variety of biochemical reactions.
Biochemical and Physiological Effects
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes, proteins, and other molecules. It has also been shown to affect the activity of receptors, ion channels, and other cellular components. Additionally, it has been shown to affect the activity of hormones, neurotransmitters, and other signaling molecules.
Advantages And Limitations For Lab Experiments
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is highly soluble in aqueous solutions, making it easy to use in a variety of biochemical and analytical procedures. It is also a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are some limitations to the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in laboratory experiments. It can react with a variety of functional groups, leading to the formation of undesired side products. Additionally, it can react with some organic molecules, leading to the formation of unwanted byproducts. Finally, it can also react with some inorganic molecules, leading to the formation of unwanted byproducts.
Future Directions
There are a variety of potential future directions for the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in scientific research. One potential direction is the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride as a drug delivery system. Another potential direction is the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in the synthesis of new biologically active compounds. Additionally, 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride could be used to develop new analytical techniques for the detection and quantification of biomolecules. Finally, 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride could be used to develop new methods for the purification of proteins and other biomolecules.
properties
IUPAC Name |
2-(2,2-difluoroethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2.2ClH/c6-4(7)1-5(8,2-9)3-10;;/h4H,1-3,9-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFANAVTVBANER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)C(CN)(CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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